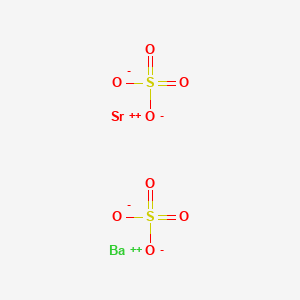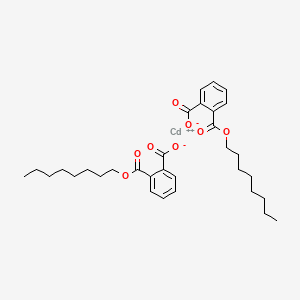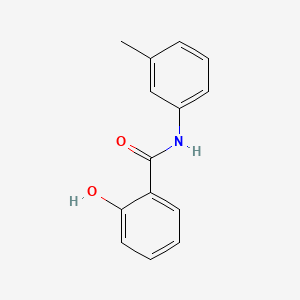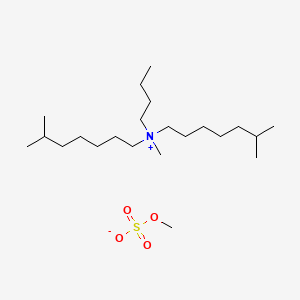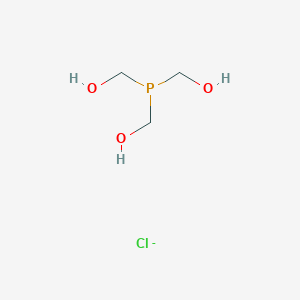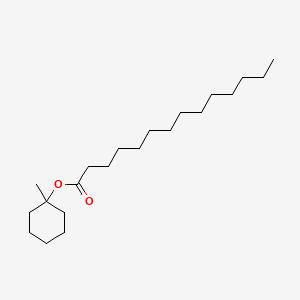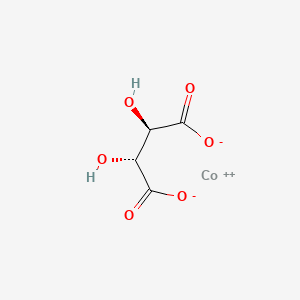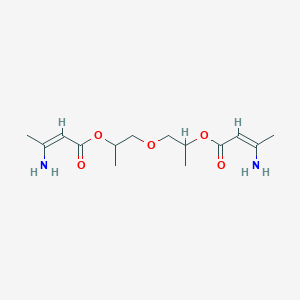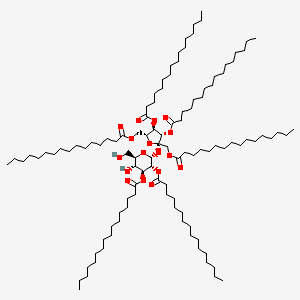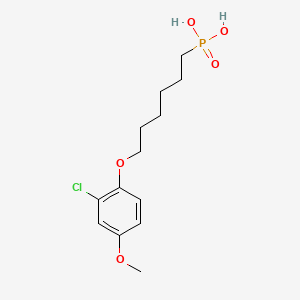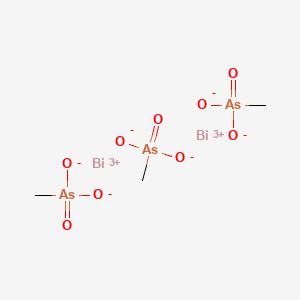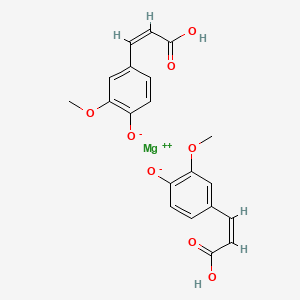
Bis(2-aminoethyl) decyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-aminoethyl) decyl phosphate is an organic compound with the molecular formula C14H33N2O4P. It is known for its unique structure, which includes a decyl phosphate group and two aminoethyl groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) decyl phosphate typically involves the reaction of decyl phosphate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with careful monitoring of reaction parameters to maintain product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-aminoethyl) decyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphate group or the aminoethyl groups.
Substitution: The aminoethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted aminoethyl compounds .
Applications De Recherche Scientifique
Bis(2-aminoethyl) decyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of cell membrane interactions and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in targeted drug delivery and as an adjuvant in vaccines.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and emulsifiers
Mécanisme D'action
The mechanism of action of Bis(2-aminoethyl) decyl phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and fluidity. It may also bind to proteins and enzymes, affecting their activity and function. These interactions are mediated by the phosphate and aminoethyl groups, which can form hydrogen bonds and electrostatic interactions with target molecules .
Comparaison Avec Des Composés Similaires
- Bis(2-aminoethyl) octyl phosphate
- Bis(2-aminoethyl) dodecyl phosphate
- Bis(2-aminoethyl) hexyl phosphate
Comparison: Bis(2-aminoethyl) decyl phosphate is unique due to its specific chain length and the presence of two aminoethyl groups. Compared to its analogs with shorter or longer alkyl chains, it exhibits different solubility, reactivity, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
85508-14-1 |
|---|---|
Formule moléculaire |
C14H33N2O4P |
Poids moléculaire |
324.40 g/mol |
Nom IUPAC |
bis(2-aminoethyl) decyl phosphate |
InChI |
InChI=1S/C14H33N2O4P/c1-2-3-4-5-6-7-8-9-12-18-21(17,19-13-10-15)20-14-11-16/h2-16H2,1H3 |
Clé InChI |
DCLDCRBASITBMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOP(=O)(OCCN)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


